molecular formula C3H5Cl3 B1619012 1,1,3-Trichloropropane CAS No. 20395-25-9

1,1,3-Trichloropropane

Cat. No.: B1619012
CAS No.: 20395-25-9
M. Wt: 147.43 g/mol
InChI Key: URWHLZCXYCQNSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Trichloropropane can be synthesized through the chlorination of propylene. The reaction involves the addition of chlorine to propylene in the presence of a catalyst, typically at elevated temperatures . Another method involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of propylene in a liquid-phase chlorinator. The feed stream, consisting essentially of propylene, is chlorinated with chlorine gas in the presence of a catalyst . This method is efficient and yields a high purity product suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trichloropropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Propene

    Substitution: Various substituted propanes depending on the nucleophile used

    Elimination: Allyl chloride and propene

Comparison with Similar Compounds

Uniqueness: 1,1,3-Trichloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in industrial and research settings .

Properties

IUPAC Name

1,1,3-trichloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWHLZCXYCQNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174342
Record name Propane, 1,1,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20395-25-9
Record name Propane, 1,1,3-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,3-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,3-Trichloropropane
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1,1,3-Trichloropropane
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1,1,3-Trichloropropane
Reactant of Route 5
1,1,3-Trichloropropane
Reactant of Route 6
1,1,3-Trichloropropane

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